Solubility profile of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine in organic solvents
Solubility profile of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine in organic solvents
Technical Whitepaper: Solubility Profiling & Solvent Selection for N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine (BMNP)
Executive Summary & Molecular Context
N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine (henceforth BMNP ) represents a distinct class of functionalized nitropyrazoles. Structurally, it combines a polar, electron-withdrawing nitro group (
In pharmaceutical and energetic material synthesis, the solubility profile of BMNP dictates the efficiency of:
-
Recrystallization: Selecting solvent/anti-solvent systems to maximize yield and purity.
-
Reaction Kinetics: Determining homogeneity in nucleophilic substitution or reduction steps.
-
Purification: Designing liquid-liquid extraction protocols.
This guide details the theoretical solubility ranking, the validated experimental protocol for precise determination, and the thermodynamic modeling required to scale these findings.
Theoretical Solubility Framework
Before empirical testing, we establish a Predictive Solubility Hierarchy based on the structural moieties of BMNP.
-
The Pyrazole Core & Nitro Group: These contribute significantly to polarity and dipole moment, favoring polar aprotic solvents.
-
The
-Butyl Chain: This alkyl chain introduces hydrophobicity, disrupting the crystal lattice energy and enhancing solubility in moderate-polarity solvents (alcohols, esters) compared to non-alkylated analogs. -
Hydrogen Bonding: The secondary amine (
) acts as a hydrogen bond donor, while the nitro group and pyrazole nitrogens act as acceptors.
Predicted Solvent Ranking (Descending Solubility)
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |
| Polar Aprotic | Acetone, DMF, DMSO, NMP | Dipole-dipole interactions; disruption of crystal lattice. | Very High |
| Esters | Ethyl Acetate, Butyl Acetate | Van der Waals + weak polar interactions compatible with the butyl chain. | High |
| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen bonding (donor/acceptor). Solubility decreases as alcohol chain length increases (steric hindrance). | Moderate to High |
| Ethers | THF, MTBE | Moderate polarity; good solvation of the organic skeleton. | Moderate |
| Non-Polar | Toluene, Cyclohexane, n-Hexane | Limited interaction with the nitro/pyrazole core; "salting out" effect. | Low |
| Water | Water | Hydrophobic effect of the butyl chain and aromatic ring dominates. | Very Low (Insoluble) |
Experimental Methodology: Dynamic Laser Monitoring
To obtain precise mole fraction solubility data (
Validated Protocol
-
Preparation: A double-jacketed glass vessel (50 mL) is connected to a programmable thermostatic water bath (precision
K). -
System Setup: A laser source (typically 635 nm) is directed through the vessel. A photodetector measures the intensity of the transmitted light.
-
Dissolution:
-
Add a known mass of solvent (
) and excess solute ( ) to the vessel. -
Agitate at 400 rpm. The suspension scatters the laser light (Low Transmissivity).
-
-
Temperature Ramp: Slowly increase temperature (
K/min). -
Detection: As the solute dissolves, the solution clarifies. The point where laser transmissivity maximizes and plateaus is recorded as the Saturation Temperature (
) . -
Repetition: Repeat with varying solute/solvent ratios to map the full curve.
Visual Workflow (Graphviz)
Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination.
Thermodynamic Modeling & Data Correlation
Raw solubility data must be correlated mathematically to be useful for process simulation. We employ the Modified Apelblat Equation , which is the industry standard for correlating the solubility of polar organic compounds in pure solvents.
The Modified Apelblat Model
- : Mole fraction solubility of BMNP.
- : Absolute temperature (K).[1][2][3][4][5][6]
- : Empirical model parameters derived from regression.
Interpretation of Parameters:
-
A & B: Relate to the non-ideal behavior of the solution and the enthalpy of solution.
-
C: Reflects the temperature dependence of the heat capacity difference between the solid and liquid phases.
Thermodynamic Functions
Using the van't Hoff analysis, we calculate the dissolution thermodynamics:
-
Enthalpy of Solution (
): -
Gibbs Free Energy (
):-
Expectation: Positive value.[3] The dissolution is not spontaneous for the pure solid; it requires thermal energy.
-
-
Entropy of Solution (
):-
Expectation: Positive value (Entropy-driven). The disorder increases as the crystal lattice breaks down.
-
Model Selection Logic (Graphviz)
Figure 2: Decision logic for selecting the appropriate thermodynamic correlation model.
Application in Process Design
Based on the predicted profile and thermodynamic behavior, the following strategies are recommended for BMNP processing:
A. Cooling Crystallization
-
Best Solvent: Ethanol or Isopropanol .
-
Rationale: These solvents likely show a steep solubility curve (high
). This means a small drop in temperature yields a large amount of precipitate, maximizing efficiency.
B. Anti-Solvent Crystallization
-
System: Acetone (Solvent) + Water (Anti-solvent) .
-
Rationale: BMNP is highly soluble in acetone but insoluble in water. Adding water to a saturated acetone solution will force rapid precipitation. This is useful for controlling particle size (faster addition = smaller particles).
C. Extraction
-
System: Ethyl Acetate / Water .
-
Rationale: In a biphasic system, BMNP will partition heavily into the Ethyl Acetate layer, leaving inorganic salts or highly polar impurities in the aqueous phase.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
- Qiao, B., et al. (2023). Solubility and Solution Thermodynamics of Nitropyrazole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on entropy-driven dissolution).
- Vertex AI Search. (2026).
